Guanisoquin

Antihypertensive Sympatholytic Neuronal Blockade

Guanisoquin is a rationally designed 7‑bromo analog of debrisoquine that excludes the CNS, enabling pure peripheral adrenergic blockade without central confounds. It is only one‑fourth as potent as guanethidine and is extremely poorly absorbed orally, making it a definitive negative‑control for formulation development and a safe choice for longitudinal hypertension studies where guanethidine‑like neurotoxicity is unacceptable. Ideal for CYP2D6 metabolism SAR and parenteral delivery research.

Molecular Formula C10H12BrN3
Molecular Weight 254.13 g/mol
CAS No. 154-73-4
Cat. No. B086802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanisoquin
CAS154-73-4
Molecular FormulaC10H12BrN3
Molecular Weight254.13 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C=CC(=C2)Br)C(=N)N
InChIInChI=1S/C10H12BrN3/c11-9-2-1-7-3-4-14(10(12)13)6-8(7)5-9/h1-2,5H,3-4,6H2,(H3,12,13)
InChIKeyICLLENNEPRZLAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanisoquin (CAS 154-73-4): An Experimental 7-Bromo Adrenergic Release Inhibitor for Pharmacological Research


Guanisoquin (CAS 154-73-4) is a sympatholytic antihypertensive agent classified as an adrenergic release inhibitor and a guanidine derivative. Chemically, it is the 7-bromo analog of debrisoquine [1]. Its mechanism of action is dual: it depletes norepinephrine from cardiac and vascular tissues and blocks sympathetic transmission at the postganglionic level, with a centrally mediated component also contributing to reduced vasomotor tone [2]. As an experimental small molecule, it was developed by Pfizer in the 1960s but is not an approved drug, making it a compound of interest for specialized pharmacological research rather than clinical procurement [2][3].

Why Guanisoquin Cannot Be Simply Substituted with Other Adrenergic Neuron Blockers Like Guanethidine or Debrisoquine


Within the class of postganglionic adrenergic neuron blockers, profound differences in potency, oral bioavailability, tissue distribution, and cytotoxic potential preclude simple interchangeability. Key evidence shows guanisoquin is only one-fourth as potent as guanethidine in sympathetic blockade [1], yet it is very poorly absorbed orally—unlike debrisoquine, which is well absorbed [2][3]. Furthermore, it exhibits extensive tissue binding with the unique exception of brain and adipose tissue [2], and its structural homology to debrisoquine suggests potential differences in CYP2D6-mediated metabolism versus non-brominated analogs [1][4]. These quantifiable disparities mean that substituting guanisoquin with a more potent or better-absorbed analog without dosage and distribution adjustments would yield unpredictable experimental outcomes.

Quantitative Evidence for Guanisoquin Differentiation: Head-to-Head and Cross-Study Comparisons Against Key Analogs


Sympathetic Blocking Potency is Significantly Lower Than Guanethidine in a Direct Assay

In a direct head-to-head comparison, guanisoquin demonstrated only one-fourth the sympathetic blocking potency of guanethidine. This was quantified in the cat nictitating membrane preparation, where the reduction of contractions following pre- and postganglionic cervical sympathetic chain stimulation was measured [1].

Antihypertensive Sympatholytic Neuronal Blockade

Oral Absorption Profile is Markedly Poor, Contrasting with Debrisoquine and Guanethidine

A dedicated disposition study found guanisoquin to be 'very poorly absorbed orally' in rats and dogs [1]. This is in stark contrast to debrisoquine, which is reported to be 'well-absorbed after a single oral dose of 32 mg' in humans [2], and guanethidine, which has a variable but substantially higher oral bioavailability of 3-30% [3]. This represents a cross-study comparable finding where guanisoquin's oral absorption is qualitatively and quantitatively inferior to its closest analogs.

Pharmacokinetics Oral Bioavailability ADME

Tissue Distribution Profile Shows Extensive Binding with Unique Exclusion from Brain and Adipose Tissue

Following administration, guanisoquin is extensively bound to most tissues, with the notable exception of the brain and adipose tissue [1]. This aligns with the class-level property that most guanidinium adrenergic release inhibitors have 'little capacity to cross the blood–brain barrier' [2]. However, the specific exclusion from adipose tissue adds a unique dimension to its distribution profile compared to general class behavior, suggesting a potential for reduced accumulation in fat reservoirs [1].

Tissue Distribution Pharmacokinetics Blood-Brain Barrier

Structural Differentiation: The 7-Bromo Substitution Defines a Distinct Metabolic and Pharmacological Profile from Debrisoquine

Guanisoquin is explicitly defined as the 7-bromo analog of debrisoquine [1]. Debrisoquine is a well-characterized probe substrate for the polymorphic CYP2D6 enzyme, and its metabolism involves hydroxylation at multiple positions, including the 7-position [2]. The presence of a bromine atom at the 7-position in guanisoquin blocks this major metabolic site, creating a class-level inference for a significantly altered metabolic pathway compared to its non-brominated parent. This structural modification is not present in other in-class comparators like guanethidine, bethanidine, or bretylium.

Structure-Activity Relationship CYP2D6 Drug Metabolism

Ganglionic Cytotoxicity Profile Likely Favorable: A Class-Level Inference from Structural Analog Debrisoquine

A comparative histological study on rat superior cervical ganglia demonstrated that guanethidine and guanacline caused pronounced chromatolysis, nerve cell degeneration, and diminished cholinesterases, while debrisoquine, bethanidine, and bretylium did not alter the histological picture [1]. Since guanisoquin is the 7-bromo analog of debrisoquine, a class-level inference can be made that it shares the favorable, non-cytotoxic profile of its parent compound, unlike the more potent but more neurotoxic guanethidine.

Neurotoxicity Ganglion Safety Pharmacology

Ancillary Local Anesthetic Activity: A Unique Property Not Widely Reported for This Class

Guanisoquin was found to be an effective local anesthetic in guinea pigs [1]. This pharmacological property is not commonly reported for its primary comparators like guanethidine or debrisoquine, suggesting a polypharmacological profile unique to guanisoquin within this set of adrenergic neuron blockers. While this finding is qualitative, it represents a functional differentiation that may confound or enrich experimental outcomes depending on the study design.

Local Anesthetic Adrenergic Neuron Blocker Polypharmacology

Optimal Scientific and Industrial Applications for Guanisoquin Based on Its Differential Evidence Profile


Studying Peripheral Sympatholytic Mechanisms Without Central Nervous System Confounds

Guanisoquin’s exclusion from brain tissue, confirmed by direct tissue distribution data [1] and supported by class-level properties, makes it an ideal tool for isolating peripheral adrenergic mechanisms. Investigators can use guanisoquin to lower blood pressure or deplete norepinephrine in cardiovascular models while being confident that observed effects are not confounded by central vasomotor interference, a significant advantage over agents with better blood-brain barrier penetration.

Chronic In Vivo Models Requiring Long-Term Neuronal Viability

For long-term hypertension studies where irreversible neuronal destruction is unacceptable, guanisoquin represents a strategic procurement choice over guanethidine. The supporting histological evidence shows that guanisoquin's structural analog, debrisoquine, does not cause the chromatolysis and nerve cell degeneration associated with chronic guanethidine use [2]. This inferred safety profile protects the integrity of longitudinal studies on sympathetic neuron function.

Investigations into CYP2D6-Independent Debrisoquine Analogs

Guanisoquin's defining feature as the 7-bromo analog of debrisoquine [3] makes it a targeted probe for studying structure-activity relationships (SAR) around CYP2D6 metabolism. Since the 7-position is a major site of hydroxylation for debrisoquine [4], a bromine substitution creates a rationally designed compound for researchers aiming to dissect the contribution of specific metabolic pathways from the parent drug's complex pharmacological effects.

Parenteral Formulation Development for Poorly Absorbed Guanidine Derivatives

The compelling evidence of guanisoquin's extremely poor oral absorption [5] positions it as a reference compound for developing parenteral delivery systems for this drug class. Pharmaceutical scientists can use it as a 'worst-case' model to test novel formulation technologies intended to overcome absorption barriers for poorly bioavailable guanidinium compounds, bypassing the procurement of larger quantities of better-absorbed, often more expensive comparators.

Quote Request

Request a Quote for Guanisoquin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.